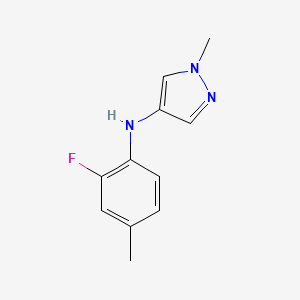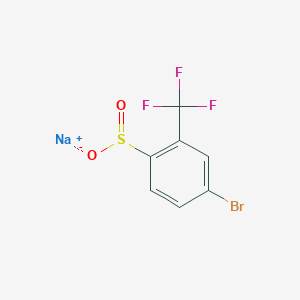
(2-Phenylethyl)(1,3-thiazol-5-ylmethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Phenylethyl)(1,3-thiazol-5-ylmethyl)amine is a compound that combines the structural features of both phenethylamine and thiazole Phenethylamine is a naturally occurring monoamine alkaloid and a trace amine, while thiazole is a heterocyclic compound containing both sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenylethyl)(1,3-thiazol-5-ylmethyl)amine typically involves the reaction of 2-phenylethylamine with a thiazole derivative. One common method is the nucleophilic substitution reaction where 2-phenylethylamine reacts with a thiazole-5-carbaldehyde under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Phenylethyl)(1,3-thiazol-5-ylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thiazole-5-carbaldehyde in ethanol under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield thiazole-5-carboxylic acid derivatives, while reduction may produce thiazole-5-methylamine derivatives .
Applications De Recherche Scientifique
(2-Phenylethyl)(1,3-thiazol-5-ylmethyl)amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (2-Phenylethyl)(1,3-thiazol-5-ylmethyl)amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The phenethylamine moiety can interact with adrenergic receptors, while the thiazole ring may contribute to binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenethylamine: A naturally occurring monoamine that acts as a central nervous system stimulant.
Thiazole: A heterocyclic compound with diverse biological activities, including antimicrobial and anticancer properties.
Thiazole Derivatives: Compounds such as sulfathiazole and ritonavir, which have significant pharmaceutical applications.
Uniqueness
(2-Phenylethyl)(1,3-thiazol-5-ylmethyl)amine is unique due to its combined structural features of phenethylamine and thiazole, which may confer distinct biological activities and chemical properties. This dual functionality makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C12H14N2S |
|---|---|
Poids moléculaire |
218.32 g/mol |
Nom IUPAC |
2-phenyl-N-(1,3-thiazol-5-ylmethyl)ethanamine |
InChI |
InChI=1S/C12H14N2S/c1-2-4-11(5-3-1)6-7-13-8-12-9-14-10-15-12/h1-5,9-10,13H,6-8H2 |
Clé InChI |
QFCPRTSGBFGKJT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCNCC2=CN=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 5'-methoxy-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13222047.png)
![5-Oxaspiro[3.5]nonan-8-ylhydrazine](/img/structure/B13222063.png)


![Benzyl 3-[(chlorosulfonyl)methyl]-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13222072.png)
![3-[(3-Fluorophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13222074.png)

![N-[3-Methyl-5-(propan-2-yloxy)phenyl]propanamide](/img/structure/B13222087.png)
![3-{[(benzyloxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid](/img/structure/B13222088.png)
![Methyl 4-[2-(5-amino-2-methylphenyl)ethynyl]benzoate](/img/structure/B13222090.png)
![5,7-Dicyclopropyl-1-ethoxy-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B13222097.png)
![2-{8-Azabicyclo[3.2.1]octan-3-ylsulfanyl}-1,3-benzothiazole](/img/structure/B13222117.png)

![(2-Methoxyethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine](/img/structure/B13222129.png)
